molecular formula C9H9BrO3S B1432499 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one CAS No. 443915-58-0

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

Cat. No.: B1432499
CAS No.: 443915-58-0
M. Wt: 277.14 g/mol
InChI Key: FASDZVWZMAQOAW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one is an α-brominated ketone featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring.

Properties

IUPAC Name

2-bromo-1-(3-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDZVWZMAQOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258756
Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
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Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443915-58-0
Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
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Record name 2-Bromo-1-[3-(methylsulfonyl)phenyl]ethanone
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Record name 2-bromo-1-(3-methanesulfonylphenyl)ethan-1-one
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Biological Activity

2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one, with the molecular formula C9H9BrO3SC_9H_9BrO_3S, is a compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a bromine atom and a methanesulfonyl group attached to a phenyl ring, suggests diverse applications in medicinal chemistry and materials science. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action.

The compound features a ketone functional group, which may contribute to its reactivity. The presence of the methanesulfonyl group potentially enhances solubility and biological interactions. The structural formula can be represented as follows:

SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)CBr\text{SMILES }CS(=O)(=O)C1=CC=CC(=C1)C(=O)CBr

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects . It is believed to modulate enzyme activity related to inflammation, potentially influencing pathways involving cytokines and other pro-inflammatory mediators. This effect could position it as a candidate for therapeutic applications in inflammatory diseases .

The exact mechanism of action for 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one remains to be fully elucidated. However, it is suggested that the compound may interact with specific enzymes and receptors involved in inflammatory responses and microbial defense mechanisms. Such interactions could lead to altered signaling pathways that mitigate inflammation or inhibit microbial proliferation.

Case Studies and Research Findings

Currently, there are no extensive case studies published specifically on 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one. However, related compounds with structural similarities have been studied, providing insights into potential biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some related compounds and their similarity indices:

Compound NameSimilarity Index
2-Bromo-1-(4-methylphenyl)ethanone0.87
2-Bromo-1-(4-(ethylsulfonyl)phenyl)ethanone0.89
2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone0.86
4'-(Methylsulfonyl)acetophenone0.86
2-Bromo-1-(6-(methylsulfonyl)naphthalen-2-yl)ethanone0.98

This table highlights that while similar compounds exhibit various biological activities, the unique combination of bromine and methanesulfonyl groups in 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one may confer distinct properties worthy of further investigation.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Yield (%) Melting Point (°C) Key Applications/Notes References
2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one -SO₂CH₃ (3-position) N/A N/A Hypothesized: Drug intermediates, ligand synthesis Inferred
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) -OCH₃ (3,5-positions) 87 Not reported Building block for heterocycles
2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1c) -OCH₃ (4-position) N/A N/A High-yield heterocycle synthesis (e.g., 90% yield for 3c)
2-Bromo-1-(3-fluorophenyl)ethan-1-one -F (3-position) N/A N/A Intermediate for pharmaceuticals
2-Bromo-1-(4-imidazol-1-yl-phenyl)ethan-1-one -Imidazole (4-position) N/A N/A Potential kinase inhibitors

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : Bulky substituents (e.g., naphthalenesulfonyl in compound 2f) lower melting points (135–137°C vs. 189–190°C for 2e) due to disrupted crystal packing .

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS) in Sonochemical Conditions

A recent and effective method involves the use of NBS as the bromine source in a sonochemical reaction medium. The procedure is as follows:

  • Reactants: 1-(3-methanesulfonylphenyl)ethanone and N-bromosuccinimide (1:1 molar ratio).
  • Solvent System: Polyethylene glycol 400 (PEG-400) mixed with water (5 mL).
  • Conditions: The reaction mixture is subjected to ultrasonic irradiation using a horn-type ultrasonic instrument at 25 kHz frequency and 40% amplitude.
  • Temperature: Maintained at 80 °C during sonication.
  • Reaction Time: Optimized to achieve complete bromination without over-bromination or side reactions.

This sonochemical approach accelerates the reaction rate and improves yield by enhancing mass transfer and mixing at the molecular level. The method is environmentally friendlier due to the use of PEG-400 and water as solvents, which are less toxic and more sustainable compared to traditional organic solvents.

Bromination Using Bromine or NBS in Organic Solvents

Traditional methods involve the bromination of 1-(3-methanesulfonylphenyl)ethanone with bromine or NBS in organic solvents such as dichloromethane or acetic acid:

  • Reactants: 1-(3-methanesulfonylphenyl)ethanone and bromine or NBS.
  • Solvent: Dichloromethane or acetic acid.
  • Temperature: Reaction is typically conducted at 0–5 °C to minimize side reactions.
  • Procedure: Bromine or NBS is added dropwise to the stirred solution of the acetophenone derivative.
  • Work-up: The reaction mixture is quenched, and the product is isolated by extraction, followed by purification via recrystallization from ethanol/water mixtures.

This method yields high purity product (typically >95%) with melting points around 126–128 °C, confirming the integrity of the bromoacetyl and methanesulfonyl functionalities.

Reaction Mechanism Insights

The bromination proceeds via electrophilic substitution at the alpha-carbon adjacent to the carbonyl group. The methanesulfonyl substituent, being a strong electron-withdrawing group, increases the electrophilicity of the carbonyl carbon and stabilizes the intermediate enol/enolate form, facilitating selective bromination.

Comparative Table of Preparation Methods

Method Brominating Agent Solvent System Conditions Advantages Yield & Purity
Sonochemical NBS Bromination NBS PEG-400 + Water Ultrasonic irradiation, 80 °C Enhanced reaction rate, green solvent High yield, high purity
Traditional Bromination Br2 or NBS Dichloromethane or Acetic acid 0–5 °C, dropwise addition Well-established, high selectivity >95% purity, reproducible

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic singlets for the methanesulfonyl methyl protons (~3.0 ppm) and the methylene protons adjacent to bromine (~4.4 ppm).
    • ^13C NMR confirms carbonyl carbon (~195 ppm) and aromatic carbons.
  • FT-IR Spectroscopy:

    • Strong C=O stretch near 1680 cm^-1.
    • S=O stretches around 1300 cm^-1 confirm the sulfonyl group.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C9H9BrO3S (molecular weight ~277 g/mol).
  • Melting Point:

    • 126–128 °C, indicating product purity.

Research Findings and Notes

  • The sonochemical method provides a more sustainable and efficient alternative to conventional bromination, reducing reaction times and solvent waste.
  • Electron-withdrawing methanesulfonyl groups significantly enhance bromination selectivity and yield by stabilizing intermediates.
  • Reaction parameters such as temperature, brominating agent stoichiometry, and solvent choice critically impact the purity and yield of the final compound.
  • Purification by recrystallization is effective in removing unreacted starting materials and side products.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of the parent ketone (1-(3-methanesulfonylphenyl)ethan-1-one) using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane (DCM) or acetic acid. Key parameters include:
  • Temperature : Room temperature for NBS (to minimize side reactions) or slightly elevated temperatures (~40–50°C) for Br₂ to ensure complete bromination .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
  • Substrate Sensitivity : NBS is preferred for substrates prone to over-bromination due to its controlled reactivity .
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yields typically range from 60–85%, depending on reagent stoichiometry and solvent .

Q. How can researchers confirm the structural integrity and purity of 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl₃ or DMSO-d₆) confirm the presence of the bromine atom (δ ~3.5–4.0 ppm for CH₂Br) and methanesulfonyl group (δ ~3.1 ppm for CH₃SO₂) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, particularly the C-Br (1.93–1.97 Å) and C=O (1.21 Å) distances .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization) detects impurities <5% .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing methanesulfonyl group activates the adjacent carbonyl, polarizing the C-Br bond and facilitating nucleophilic attack (e.g., by amines or thiols). Key factors:
  • Electronic Effects : The -SO₂CH₃ group reduces electron density at the α-carbon, accelerating SN_\text{N}2 mechanisms .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution rates .
  • Steric Hindrance : Bulky nucleophiles may require elevated temperatures (60–80°C) to overcome steric barriers .
    Kinetic studies (e.g., monitoring by 1H^{1}\text{H} NMR) can quantify reaction rates under varying conditions .

Q. How can researchers mitigate challenges associated with the compound’s instability during storage or reactions?

  • Methodological Answer :
  • Storage : Store at 0–4°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Handling Reactive Intermediates : Use Schlenk lines for moisture-sensitive reactions and quench excess bromine with Na₂S₂O₃ to avoid decomposition .
  • Stabilizers : Add molecular sieves (3Å) to reaction mixtures to absorb trace water, which can hydrolyze the ketone .

Q. What computational methods are recommended to model the electronic effects of the methanesulfonyl group on reaction pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to calculate Mulliken charges on the α-carbon and predict nucleophilic attack sites .
  • Transition State Analysis : Use QST2 or QST3 methods (Gaussian 16) to map energy barriers for substitution reactions .
  • Solvent Modeling : Include implicit solvent models (e.g., PCM for DCM) to assess solvation effects on reactivity .

Contradiction Analysis

  • Bromination Agents : and highlight divergent bromination methods (Br₂ vs. NBS). While Br₂ is cost-effective, NBS offers better control for sensitive substrates. Researchers should test both under pilot conditions to determine optimal yields .
  • Purity Standards : and report 95% purity via HPLC, but crystallography () may reveal trace lattice solvents. Cross-validate purity using complementary techniques (e.g., elemental analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one
Reactant of Route 2
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2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one

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